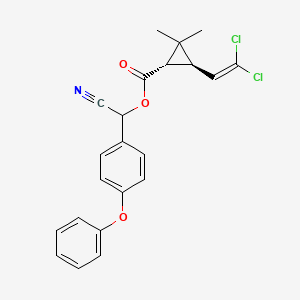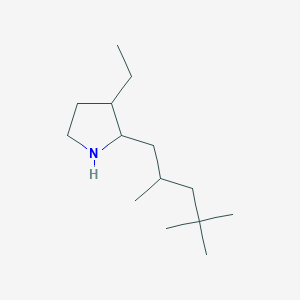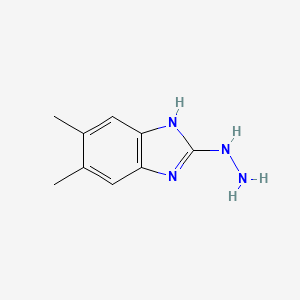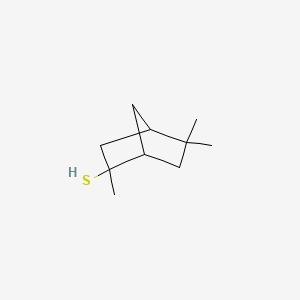
4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine is a chemical compound known for its unique structure and properties It is characterized by the presence of a morpholine ring attached to a benzoyl group that is substituted with nitro and methoxy groups
Vorbereitungsmethoden
The synthesis of 4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of 3,4,5-trimethoxybenzoic acid with morpholine in the presence of a nitrating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine can be compared with similar compounds such as:
4-(3,4,5-Trimethoxybenzoyl)morpholine: Lacks the nitro group, which may result in different reactivity and biological activities.
4-(2-Nitrobenzoyl)morpholine: Lacks the methoxy groups, which can affect its chemical properties and applications.
4-(2-Nitro-3,4,5-trimethoxyphenyl)morpholine:
These comparisons highlight the unique features of this compound, such as the presence of both nitro and methoxy groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64039-13-0 |
|---|---|
Molekularformel |
C14H18N2O7 |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
morpholin-4-yl-(3,4,5-trimethoxy-2-nitrophenyl)methanone |
InChI |
InChI=1S/C14H18N2O7/c1-20-10-8-9(14(17)15-4-6-23-7-5-15)11(16(18)19)13(22-3)12(10)21-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZTRGBFFAXYVNSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(=O)N2CCOCC2)[N+](=O)[O-])OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


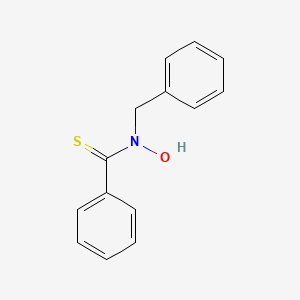
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
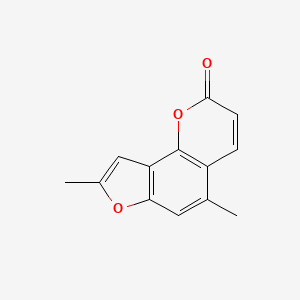

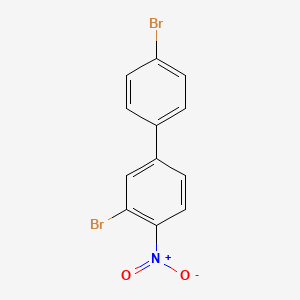
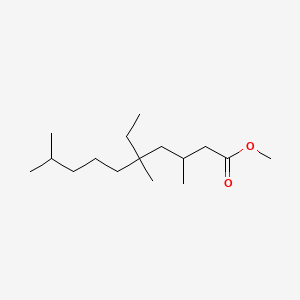
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
